Product packaging for 3-Methylbutanal(Cat. No.:CAS No. 26140-47-6)

3-Methylbutanal

Katalognummer: B7770604
CAS-Nummer: 26140-47-6
Molekulargewicht: 86.13 g/mol
InChI-Schlüssel: YGHRJJRRZDOVPD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-Methylbutanal, also known as Isovaleraldehyde, is a branched-chain aliphatic aldehyde (C₅H₁₀O, 86.13 g/mol) that appears as a colorless to pale yellow liquid with a strong, pungent odor often described as fruity, malty, or cocoa-like . In food science research, this compound is identified as a critical flavor compound responsible for the ripened and mature aroma of fermented foods . It is a key odor-active compound in fermented sausages, Cheddar cheese, and other products, where it contributes nutty, malty, and cocoa-like notes and significantly enhances overall aroma and consumer acceptance . Its formation is primarily attributed to microbial metabolic activity, specifically the catabolism of the amino acid leucine by microorganisms such as Lactococcus lactis . Studies focus on enhancing its production in fermented meats and dairy products using starter cultures and precursor supplements like leucine and α-ketoglutaric acid . Beyond food chemistry, this compound serves as a versatile chemical intermediate and building block in organic synthesis . It is used as a reagent for the production of pharmaceuticals, pesticides, vitamins, and specialty chemicals, such as the diuretic butizide and the flavoring agent 2,4,6-Triisobutyl-1,3,5-trioxane . Industrially, it can be synthesized by the hydroformylation of isobutene or the isomerization of isoprenol . Handling and Safety: This compound is a highly flammable liquid with a low flash point (approximately -5 °C / 23 °F) and can form explosive vapor/air mixtures . It is an irritant to the eyes, skin, and respiratory tract. Proper storage, handling in well-ventilated conditions, and appropriate personal protective equipment (PPE) are essential . Disclaimer: This product is intended For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O<br>C5H10O<br>(CH3)2CHCH2CHO B7770604 3-Methylbutanal CAS No. 26140-47-6

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-methylbutanal
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InChI

InChI=1S/C5H10O/c1-5(2)3-4-6/h4-5H,3H2,1-2H3
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InChI Key

YGHRJJRRZDOVPD-UHFFFAOYSA-N
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Canonical SMILES

CC(C)CC=O
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Molecular Formula

C5H10O
Record name ISOVALERALDEHYDE
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DSSTOX Substance ID

DTXSID1021619
Record name 3-Methylbutanal
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Molecular Weight

86.13 g/mol
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Physical Description

Isovaleraldehyde is a colorless liquid with a weak suffocating odor. Floats on water. Produces an irritating vapor. (USCG, 1999), Liquid, Colorless liquid with a pungent odor like apples; [Merck Index], COLOURLESS LIQUID WITH PUNGENT ODOUR., colourless to yellow liquid with a fruity, fatty, animal, almond odour
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Boiling Point

198.5 °F at 760 mmHg (USCG, 1999), 92.5 °C, 90.00 to 93.00 °C. @ 760.00 mm Hg
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Flash Point

55 °F (est.) (USCG, 1999), 48 °F (9 °C) open cup, -3 °C c.c.
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Solubility

Slightly soluble in water; soluble in ethanol, ethyl ether, Miscible with alcohol, ether, SOL IN PROPYLENE GLYCOL AND OILS, In water, 1,400 mg/L at 20 °C, 14 mg/mL at 20 °C, Solubility in water, g/100ml: 2 (poor), soluble in water
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Density

0.785 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7977 g/cu cm at 20 °C, Relative density (water = 1): 0.8, 0.795-0.815 (20°/20°)
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Vapor Density

2.96 (Air = 1), Relative vapor density (air = 1): 3.0
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Vapor Pressure

50.0 [mmHg], 50 mm Hg at approx 25 °C, Vapor pressure, kPa at 20 °C: 6.1
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Color/Form

Colorless liquid

CAS No.

590-86-3, 26140-47-6
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Melting Point

-60 °F (USCG, 1999), -51 °C
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Biosynthesis and Metabolic Pathways of 3 Methylbutanal

Leucine (B10760876) Catabolism and Precursor Derivation

The journey from the branched-chain amino acid leucine to the volatile aldehyde 3-methylbutanal begins with a series of catabolic reactions. This process is a fundamental aspect of the metabolism of various microorganisms and is crucial for the development of characteristic flavors in many fermented foods. cabidigitallibrary.orgnih.gov

Alpha-Ketoisocaproate as a Central Metabolite

At the heart of this transformation lies α-ketoisocaproate (α-KIC), a key intermediate metabolite. wikipedia.org The catabolism of leucine primarily proceeds through its conversion to α-KIC. numberanalytics.comwikipedia.org This intermediate holds a pivotal position, as its subsequent metabolic fate dictates the production of several compounds, including this compound. wikipedia.orgphysiology.org In muscle tissue, the degradation of L-leucine to α-KIC facilitates the synthesis of other amino acids like alanine (B10760859) and glutamate (B1630785). wikipedia.org Within the liver, α-KIC can be further transformed into a variety of essential biological molecules such as cholesterol and acetyl-CoA. wikipedia.org

Transamination of Leucine

The initial and critical step in the catabolism of leucine is transamination. numberanalytics.comnih.gov This biochemical reaction involves the transfer of the amino group from leucine to an α-keto acid, most commonly α-ketoglutarate. wikipedia.orgwur.nl This process is catalyzed by branched-chain amino acid aminotransferase, yielding α-ketoisocaproate and glutamate. wikipedia.orgnih.gov Studies have shown that in Lactococcus lactis, pyruvate (B1213749) can also act as an amino group acceptor, stimulating the transamination of leucine to α-ketoisocaproate and thereby supporting the production of this compound. oup.comoup.com

Enzymatic Pathways in Microbial Systems

Microorganisms, particularly lactic acid bacteria (LAB), play a central role in the synthesis of this compound through specific enzymatic pathways. cabidigitallibrary.org The conversion of α-ketoisocaproate to this compound can occur via two primary routes, and the prevalence of each pathway is highly dependent on the specific microbial species and strain. researchgate.net

Direct Pathway: Alpha-Ketoacid Decarboxylase (KADC) Activity

The most direct route for the formation of this compound from α-ketoisocaproate is through a non-oxidative decarboxylation reaction. cabidigitallibrary.org This reaction is catalyzed by the enzyme α-ketoacid decarboxylase (KADC). cabidigitallibrary.orgnih.gov

The ability of a microorganism to produce this compound via the direct pathway is contingent on the presence and expression of the gene encoding for KADC, often denoted as kdcA. researchgate.netnih.gov However, the presence and activity of this enzyme are highly strain-dependent. researchgate.netnih.gov For instance, a study screening fourteen strains of Lactococcus lactis found that the kdcA gene was only detected in four of the strains, with only one strain containing the full-length gene. nih.govresearchgate.net This highlights the genetic diversity within a single species regarding this metabolic capability. Research has identified three variants of KADC in L. lactis strains with differing abilities to produce this compound, designated as KADC-long, KADC-middle, and KADC-short. researchgate.net Only the E. coli cloned with the gene for KADC-long exhibited enzymatic activity. researchgate.net

The KADC pathway has been notably characterized in specific species of lactic acid bacteria. In Lactococcus lactis, certain strains are well-known for their ability to produce this compound, contributing to the malty or nutty flavors in cheeses. nih.govgoogle.comnih.gov The thiamin diphosphate (B83284) (ThDP) dependent branched-chain keto acid decarboxylase (KdcA) from Lactococcus lactis catalyzes the decarboxylation of 3-methyl-2-oxobutanoic acid to produce 3-methylpropanal. nih.gov

Carnobacterium maltaromaticum is another significant lactic acid bacterium recognized for its production of this compound from leucine catabolism, which imparts a characteristic malty or chocolate-like aroma. researchgate.netagriculturejournals.cznih.gov Interestingly, research has shown that C. maltaromaticum possesses the enzymatic machinery for both the direct (KADC) and indirect pathways for this compound synthesis. researchgate.netnih.gov Studies have detected both KADC and α-ketoacid dehydrogenase (KADH) activities in C. maltaromaticum LMA 28. researchgate.netnih.gov The presence of oxygen has been shown to significantly impact the formation of this compound in this bacterium, with higher production observed in oxygen-rich environments, attributed to the simultaneous activation of both KADC and KADH pathways. ebi.ac.uknih.govebi.ac.uk

Indirect Pathway: Alpha-Ketoacid Dehydrogenase (KADH) Complex Activity

KADH Enzyme Complex and Intermediate Enzymes

The KADH pathway is initiated by the KADH enzyme complex, which catalyzes the conversion of an α-keto acid to its corresponding acyl-CoA derivative. nih.gov In the case of this compound synthesis, α-ketoisocaproate is converted to isovaleryl-CoA. cabidigitallibrary.orgresearchgate.net This multi-enzyme complex is typically composed of four subunits: E1α, E1β, E2, and E3. nih.gov

Following the initial action of the KADH complex, a series of intermediate enzymes, including phosphotransferase and acyl kinase, are involved in the pathway. cabidigitallibrary.orgnih.gov These enzymes facilitate the conversion of the acyl-CoA intermediate. The final step in this pathway is the reduction of the resulting intermediate to this compound, a reaction catalyzed by aldehyde dehydrogenase. researchgate.netcabidigitallibrary.org This entire indirect pathway, from α-keto acid to aldehyde, is often accompanied by the generation of ATP. researchgate.net

KADH Activity in Specific Microorganisms

The presence and activity of the KADH pathway have been identified in several species of lactic acid bacteria. Notably, this pathway is functional in Enterococcus faecalis, Lactobacillus casei, and Carnobacterium maltaromaticum. researchgate.netcabidigitallibrary.org The genes encoding the KADH complex, often designated as bkdA, bkdB, bkdC, and bkdD, have been identified in these microorganisms. cabidigitallibrary.org In Lactobacillus casei, the genes for the KADH complex, along with phosphotransacylase and acyl kinase, are found in a single operon, suggesting a coordinated regulation of this metabolic route. asm.org While homologs of these genes are found in other lactic acid bacteria like Streptococcus thermophilus, they are often located at different positions on the chromosome. nih.gov

Dual Pathway Mechanisms in Select Microorganisms (Carnobacterium maltaromaticum)

Interestingly, some microorganisms are equipped with both the direct and indirect pathways for this compound production. Carnobacterium maltaromaticum is a prime example of a lactic acid bacterium where both the α-ketoacid decarboxylase (KADC) and the KADH pathways are present and functional. nih.govresearchgate.net In vitro studies with C. maltaromaticum LMA 28 have detected and quantified the activity of both KADC and KADH enzymes. nih.govresearchgate.netresearchgate.net The presence of genes for aminotransferase, glutamate dehydrogenase, α-ketoacid decarboxylase, α-ketoacid dehydrogenase, and aldehyde dehydrogenase further confirms the existence of both metabolic routes in this species. nih.govresearchgate.net

The in vivo involvement of both pathways in C. maltaromaticum was demonstrated through experiments using a specific inhibitor of the KADH enzyme complex, sodium meta-arsenite. nih.govresearchgate.net The addition of this inhibitor resulted in a slight reduction in this compound production from leucine, indicating that while both pathways contribute, they may be differentially regulated or have varying levels of activity under specific conditions. nih.govresearchgate.net

Influence of Environmental Factors on Biosynthesis

The production of this compound by microorganisms is not solely dependent on their genetic makeup; environmental conditions play a crucial role in modulating the activity of the biosynthetic pathways.

Dissolved Oxygen Concentration (DOC) in Fermentation

The concentration of dissolved oxygen (DOC) in the fermentation medium has a significant impact on the biosynthesis of this compound. acs.orgnih.gov In Carnobacterium maltaromaticum LMA 28, high levels of this compound and its corresponding alcohol, 3-methylbutanol, were produced when the DOC was maintained at 90% of air saturation. acs.orgnih.govebi.ac.ukebi.ac.ukebi.ac.uk This suggests that an oxygen-rich environment promotes the formation of these flavor compounds. nih.govebi.ac.ukebi.ac.ukebi.ac.uk The increased production in the presence of high oxygen levels is attributed to the simultaneous activation and stimulation of both the KADC and KADH pathways. acs.orgnih.govebi.ac.ukebi.ac.ukebi.ac.uk This finding indicates that the intracellular biosynthesis of this compound can be controlled by modifying the DOC during fermentation. acs.orgnih.govebi.ac.uk

pH Value of Reaction Systems

The pH of the reaction system is another critical factor influencing the metabolic pathways leading to this compound. Studies have shown that pH can affect the viability and metabolic activity of microorganisms. For instance, while Carnobacterium maltaromaticum can maintain viability over a wide pH range from 5 to 9, its growth can be inhibited at a pH below 5.0. researchgate.net

The pH can also influence the specific metabolic end products. In Bacillus subtilis, for example, alkaline conditions (pH 8.0) led to an increase in 3-methylbutanoic acid, an off-odor compound, while osmotic stress favored the production of this compound. nih.gov In the context of cheese production, the pH is often controlled to around 5.2. wur.nl This control is crucial as it can affect the activity of starter cultures and, consequently, the production of flavor compounds like this compound. wur.nl For example, in Lactococcus lactis, pyruvate supplementation at a controlled pH of 5.2 stimulated the production of this compound. wur.nl

Temperature Dependence of Leucine Strecker Degradation Pathway

The formation of this compound via the Strecker degradation of the amino acid leucine is significantly influenced by temperature. nih.govresearchgate.net Generally, an increase in temperature accelerates the rate of the Maillard reaction, of which the Strecker degradation is a part, leading to a higher production of characteristic compounds like this compound. researchgate.netreading.ac.uk

Kinetic studies have demonstrated this temperature dependency. For instance, in model systems designed to simulate food processing conditions, the formation rate of this compound increases with rising temperatures. researchgate.netkuleuven.be Research on the kilning stage of malt (B15192052) production, where green malts were cured isothermally at 65, 78, and 90 °C, showed that the degradation of precursor compounds and the formation of Strecker aldehydes were more sensitive to temperature changes at higher activation energies. reading.ac.uk Another study modeling the Maillard reaction between D-glucose/D-maltose and L-leucine/isoleucine at temperatures ranging from 90 to 130 °C found that the total activation energies for the formation of 2- and this compound ranged from 107.87 to 178.88 kJ/mol, indicating a significant thermal influence. researchgate.net

However, the relationship is not always linear and can be affected by other factors such as the food matrix and pressure. In carrot puree, for example, the maximum reaction rate constant for this compound formation increased with processing temperature at atmospheric pressure. kuleuven.be Conversely, at high pressure (600 MPa), the formation rate was notably slower compared to processes at atmospheric pressure (0.1 MPa), suggesting that high-pressure processing could be a method to control the formation of this aldehyde. kuleuven.be Even at lower temperatures, the Strecker degradation can proceed, albeit at a much slower rate, which is relevant in the context of long-ripening processes like those for dry-cured hams. nih.gov

Non-Enzymatic Formation Mechanisms

Beyond enzymatic pathways, this compound is significantly formed through non-enzymatic chemical reactions, primarily the Strecker degradation of amino acids and other thermal degradation processes. nih.gov

Strecker Degradation of Amino Acids

The Strecker degradation is a key reaction in food chemistry, responsible for the formation of potent flavor compounds known as Strecker aldehydes. researchgate.netnih.gov This reaction involves the interaction of an α-amino acid with a dicarbonyl compound, which is typically an intermediate of the Maillard reaction. nih.govwur.nl The process results in the oxidative deamination and decarboxylation of the amino acid, yielding an aldehyde with one less carbon atom. jst.go.jp In the case of leucine, this reaction produces this compound. nih.gov

The Strecker reaction requires an α-amino acid and a dicarbonyl compound. L-leucine serves as the amino acid precursor for this compound. ccspublishing.org.cnresearchgate.net The dicarbonyl compound can be formed from the degradation of reducing sugars, such as D-ribose, during the Maillard reaction. nih.govwur.nl

A model system using L-leucine and D-ribose demonstrated the successful synthesis of this compound. ccspublishing.org.cnresearchgate.net In this reaction, D-ribose acts as a source for the dicarbonyl compounds necessary to facilitate the degradation of L-leucine. The initial step of the Maillard reaction involves the condensation of the amino group from L-leucine with the carbonyl group of D-ribose, which eventually leads to the formation of dicarbonyl intermediates that drive the Strecker degradation. nih.govwur.nl

While traditionally associated with high-temperature processing, the Strecker degradation can also occur under milder conditions, including unelevated temperatures and in acidic systems. ccspublishing.org.cnresearchgate.netresearchgate.net This is particularly relevant in food systems that undergo long aging processes without intense heat treatment, such as dry-cured ham. nih.govresearchgate.net

Research has successfully demonstrated the formation of this compound from L-leucine and D-ribose at unelevated temperatures (as low as 15-35 °C) and under acidic conditions (pH around 6.2 or lower), simulating the environment of aging dry-cured ham. researchgate.netresearchgate.net Although the reaction rate is slow under these conditions, the extended duration of the aging process allows for the significant accumulation of this compound. nih.gov Studies have investigated various reaction parameters, including time, temperature, pH, and salt content, to understand their effects on the formation of this compound in these specific systems. ccspublishing.org.cnresearchgate.net

The Strecker degradation is intrinsically linked to the advanced and final stages of the Maillard reaction. wur.nlsandiego.edu The Maillard reaction begins with the condensation of a reducing sugar and an amino compound to form an Amadori or Heyns product. wur.nlsandiego.edu In the subsequent advanced phase, these initial products undergo degradation through various pathways, including enolization and fragmentation, which generate the reactive α-dicarbonyl compounds required for the Strecker degradation. nih.govwur.nl

Therefore, the Strecker degradation is considered a subset of the Maillard reaction network. researchgate.net It diverts the reaction from pathways that primarily form color (melanoidins) towards those that generate aroma-active compounds (aromatogenic pathways). researchgate.net The Strecker aldehydes, including this compound, are critical intermediates that can further react and condense to form a wide variety of heterocyclic flavor compounds like pyrazines, pyrroles, and oxazoles, which contribute to the complex aroma profiles of cooked or processed foods. sandiego.edu

Conditions for Strecker Reaction (e.g., Unelevated Temperature, Acidic Systems)

Thermal Degradation Processes

Apart from the classic Strecker reaction involving a dicarbonyl compound, this compound can also be formed through other thermal degradation processes. The direct thermal decomposition of leucine can lead to the formation of this compound, although aldehydes are generally sensitive to further thermal decomposition themselves. google.com

In the context of the Maillard reaction, alternative pathways for Strecker aldehyde formation have been proposed. For instance, α-keto acids, which can be formed from amino acids via transamination, can decarboxylate upon heating to produce Strecker aldehydes. jst.go.jp This provides a route to this compound from leucine that does not strictly require the presence of a separate dicarbonyl compound, as the precursor α-keto isocaproic acid can be formed first and then thermally degraded. nih.govjst.go.jp

The table below summarizes the key compounds mentioned in this article.

Oxidative Pathways from Precursor Alcohols (e.g., 3-Methylbutanol-1)

The formation of this compound can occur through the oxidation of its corresponding precursor alcohol, 3-methyl-1-butanol (also known as isoamyl alcohol). This biotransformation is a crucial step in various metabolic pathways, particularly in microorganisms and plants, contributing significantly to the aroma profiles of fermented foods and beverages. The reaction is primarily catalyzed by a class of enzymes known as alcohol dehydrogenases (ADHs).

This oxidative process involves the removal of two hydrogen atoms from the 3-methyl-1-butanol molecule. One hydrogen is removed from the hydroxyl (-OH) group, and the other from the adjacent carbon atom. This reaction is a reversible process, meaning the same enzymes can also catalyze the reduction of this compound back to 3-methyl-1-butanol. nih.govresearchgate.net The direction of the reaction is often dependent on the cellular environment, including the concentration of substrates and cofactors. asm.org

The general chemical equation for the oxidation of 3-methyl-1-butanol to this compound is:

CH₃CH(CH₃)CH₂CH₂OH + NAD(P)⁺ ⇌ CH₃CH(CH₃)CH₂CHO + NAD(P)H + H⁺

This reaction requires a nicotinamide (B372718) adenine (B156593) dinucleotide cofactor, which can be either NAD⁺ or NADP⁺, depending on the specific enzyme. uniprot.orguniprot.org The cofactor acts as an oxidizing agent, accepting the hydrogen atoms (in the form of a hydride ion) and becoming reduced to NADH or NADPH.

Enzymatic Research Findings

Research has identified and characterized several alcohol dehydrogenases capable of catalyzing the oxidation of 3-methyl-1-butanol. These enzymes exhibit varying substrate specificities, kinetic properties, and optimal reaction conditions.

In the yeast Saccharomyces cerevisiae, a key organism in baking and brewing, several ADH isoenzymes are involved in fusel alcohol metabolism. asm.orguniprot.orguniprot.org The ADH6 and ADH7 enzymes, for instance, are NADP-dependent alcohol dehydrogenases that can act on 3-methyl-1-butanol. uniprot.orguniprot.orguniprot.orgportlandpress.com Studies on a purified NADP-dependent branched-chain alcohol dehydrogenase (bcADH) from S. cerevisiae revealed that while the enzyme is more efficient at reducing aldehydes, it actively oxidizes the corresponding alcohols. asm.org The production rate of 3-methylbutanol, which is in equilibrium with this compound, can be significant during fermentation, estimated at up to 0.6 mmol per minute per gram of dry weight. asm.org

Bacterial enzymes also play a role. An allylic alcohol dehydrogenase from Pseudomonas putida has been shown to oxidize a range of alcohols, with an optimal pH for oxidation around 10.0. asm.org In various bacteria, including Staphylococcus aureus, alcohol dehydrogenase is responsible for the interconversion of 3-methyl-1-butanol and this compound as part of leucine metabolism. mdpi.com

In mammals, liver alcohol dehydrogenase is a key enzyme in the metabolism of ingested alcohols, including 3-methyl-1-butanol. nih.gov Studies with purified rat liver ADH have demonstrated its capacity to oxidize this branched-chain alcohol, confirming its role in its systemic clearance. nih.gov Human cutaneous alcohol dehydrogenase also utilizes 3-methyl-1-butanol as a substrate. nih.gov

The following tables summarize key findings from research on the enzymatic oxidation of 3-methyl-1-butanol.

Table 1: Properties of Alcohol Dehydrogenases Acting on 3-Methyl-1-butanol

Enzyme Name/Identifier Source Organism Cofactor Optimal pH (Oxidation) Molecular Mass
Alcohol Dehydrogenase 7 (ADH7) Saccharomyces cerevisiae NADP⁺ - ~37 kDa
Alcohol Dehydrogenase 6 (ADH6) Saccharomyces cerevisiae NADP⁺ 10.0 ~40 kDa (subunit)
Branched-Chain ADH (bcADH) Saccharomyces cerevisiae NADPH > NADH - 37 kDa
Allylic Alcohol Dehydrogenase Pseudomonas putida NAD⁺ 10.0 151 kDa (tetramer)

Data sourced from multiple studies. asm.orguniprot.orguniprot.orgasm.orgnih.gov

Table 2: Kinetic Parameters for 3-Methyl-1-butanol Oxidation

Enzyme Name/Identifier Source Organism Substrate Kₘ (mM) Reference
Alcohol Dehydrogenase 7 (ADH7) Saccharomyces cerevisiae 3-methyl-1-butanol 1.61 uniprot.org

Kₘ (Michaelis constant) indicates the substrate concentration at which the enzyme operates at half of its maximum velocity. A lower Kₘ value generally reflects a higher affinity of the enzyme for the substrate.

Chemical Reactivity and Transformation of 3 Methylbutanal

Oxidation Reactions

Oxidation is a significant transformation pathway for 3-methylbutanal. This process primarily involves its conversion to the corresponding carboxylic acid, isovaleric acid, a reaction of biological importance.

The biotransformation of this compound occurs through an oxidative pathway mediated by the enzyme aldehyde dehydrogenase (ALDH). oecd.org This enzyme catalyzes the oxidation of the aldehyde functional group into a carboxylic acid, resulting in the formation of isovaleric acid (also known as 3-methylbutanoic acid). researchgate.net This conversion is a common metabolic route for aldehydes within biological systems. oecd.orgnih.gov The enzyme aldehyde dehydrogenase is found in various tissues, including the liver, brain, and placenta. The reaction is not only a detoxification pathway but also a step that links the metabolism of other compounds; for instance, 3-methylbutanol can be oxidized to this compound, which is then further oxidized to isovaleric acid. oecd.org

Once formed, isovaleric acid can be integrated into the body's intermediary metabolism. oecd.org It can serve as a substrate for fatty acid oxidation pathways and the Krebs cycle, contributing to energy production. Isovaleric acid is also a natural product of the catabolism of the branched-chain amino acid, leucine (B10760876). oecd.orgnih.gov The presence of this compound and its subsequent oxidation product, isovaleric acid, are therefore part of normal metabolic processes. In some contexts, such as in certain fermented foods, the conversion of this compound to isovaleric acid is a key step in the development of characteristic aromas. researchgate.netasm.org

Table 1: Summary of this compound Oxidation

ReactantEnzyme/CatalystMajor ProductMetabolic Significance
This compoundAldehyde Dehydrogenase (ALDH)Isovaleric AcidIntegration into Krebs cycle and fatty acid oxidation. oecd.org

Conversion to Isovaleric Acid via Aldehyde Dehydrogenase

Aldol (B89426) Reactions

This compound, possessing alpha-hydrogens (hydrogens on the carbon adjacent to the carbonyl group), can undergo aldol reactions. This type of reaction involves the formation of a new carbon-carbon bond.

In the presence of a base or acid catalyst, two molecules of this compound can react with each other in a self-aldol reaction. The initial product of this aldol addition is a β-hydroxy aldehyde. Specifically for this compound, this product is 3-hydroxy-2-isopropyl-5-methylhexanal. chegg.combartleby.com Under certain conditions, such as heating, this aldol addition product can undergo dehydration (loss of a water molecule) to form an α,β-unsaturated aldehyde, which is the final product of an aldol condensation. brainly.comyoutube.com

The base-catalyzed self-aldol reaction of this compound is initiated by a strong base, such as sodium hydroxide (B78521) (NaOH). chegg.combartleby.com The mechanism proceeds through the following steps:

Enolate Formation : The hydroxide ion (OH⁻) from NaOH removes an acidic alpha-hydrogen from one molecule of this compound. bartleby.comyoutube.com This creates a resonance-stabilized enolate ion, which is a potent nucleophile. bartleby.comyoutube.com

Nucleophilic Attack : The newly formed enolate ion attacks the electrophilic carbonyl carbon of a second molecule of this compound. bartleby.comyoutube.com This results in the formation of a carbon-carbon bond and a tetrahedral alkoxide intermediate.

Protonation : The alkoxide intermediate is then protonated by a water molecule (present in the aqueous NaOH solution), yielding the final β-hydroxy aldehyde product, 3-hydroxy-2-isopropyl-5-methylhexanal, and regenerating the hydroxide catalyst. youtube.combyjus.com

Table 2: Products of this compound Aldol Reaction

Reaction TypeProduct NameChemical Formula
Aldol Addition3-hydroxy-2-isopropyl-5-methylhexanalC10H20O2
Aldol Condensation2-isopropyl-5-methylhex-2-enalC10H18O

Self-Aldol Condensation Products (e.g., 3-hydroxy-2-isopropyl-5-methylhexanal)

Nucleophilic Addition Reactions

The most common reaction for aldehydes like this compound is nucleophilic addition. 182.160.97 This reactivity is due to the polar nature of the carbonyl group (C=O), where the carbon atom is electrophilic (δ+) and the oxygen atom is nucleophilic (δ-). scisheets.co.uk This makes the carbonyl carbon susceptible to attack by nucleophiles, which are electron-pair donors. scisheets.co.uk

The general mechanism involves the nucleophile attacking the carbonyl carbon, which causes the pi (π) bond of the carbonyl group to break, with the electrons moving to the oxygen atom. youtube.com This forms a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide ion yields the final neutral addition product. 182.160.97

This reaction can be catalyzed by either acid or base. 182.160.97youtube.com Under basic conditions, a negatively charged nucleophile directly attacks the carbonyl carbon. 182.160.97 Under acidic conditions, the carbonyl oxygen is first protonated, which makes the carbonyl carbon even more electrophilic and thus more reactive towards weaker, neutral nucleophiles. 182.160.97youtube.com An example of a nucleophilic addition reaction is the reaction of this compound with hydrogen cyanide (HCN) to form a cyanohydrin. chegg.com Another example is the addition of water to form a hydrate. youtube.com

Reaction with Organolithium Reagents (e.g., CH3Li)

Organolithium reagents, such as methyllithium (B1224462) (CH3Li), are potent nucleophiles that readily react with aldehydes like this compound. wikipedia.orglibretexts.org The carbon-lithium bond is highly polarized, rendering the carbon atom strongly nucleophilic and basic. wikipedia.org The reaction with this compound is a classic example of nucleophilic addition to a carbonyl group. brainly.com

The mechanism involves the attack of the nucleophilic methyl group from methyllithium on the electrophilic carbonyl carbon of this compound. brainly.com This results in the formation of a tetrahedral intermediate where the carbonyl double bond is converted to a single bond, and the oxygen atom carries a negative charge. brainly.com Subsequent protonation of this intermediate, typically during an aqueous workup, yields the final alcohol product. brainly.com

Formation of Secondary Alcohols

The reaction of this compound with a Grignard reagent or an organolithium reagent like methyllithium leads to the formation of a secondary alcohol. brainly.comlibretexts.org Specifically, the addition of the methyl group from CH3Li to the carbonyl carbon of this compound, followed by protonation, results in the formation of 3-methyl-2-butanol. brainly.comvaia.com This transformation is a common and effective method for synthesizing secondary alcohols from aldehydes. libretexts.org The oxidation of a primary alcohol, 3-methyl-1-butanol, can also produce this compound, which can then be used to synthesize the secondary alcohol 3-methyl-2-butanol. vaia.comvaia.com

Photochemical Degradation

This compound undergoes photochemical degradation in the atmosphere, a process initiated by the absorption of near-UV radiation. researchgate.netresearchgate.netoecd.org This leads to the formation of "hot" (highly internally excited) molecules that can undergo various ground state reactions. copernicus.orgcopernicus.org The photolysis of this compound proceeds through two primary decomposition pathways known as Norrish Type I and Norrish Type II reactions. researchgate.netresearchgate.netnih.gov

Norrish Type I Decomposition (Radical Channel)

The Norrish Type I reaction involves the homolytic cleavage of the α-carbon-carbonyl carbon bond, resulting in the formation of two radical fragments. wikipedia.org For this compound, this radical channel is represented by the reaction: RCHO → R + HCO, where R is the isobutyl radical. researchgate.netresearchgate.netnih.gov Theoretical calculations suggest that Norrish Type I dissociation can occur from both singlet and triplet excited states. researchgate.netnih.govacs.org At 700 Torr of synthetic air, the absolute quantum yield for this radical channel for this compound is 0.123. researchgate.netresearchgate.netacs.org

Norrish Type II Decomposition (Molecular Channel)

The Norrish Type II reaction is an intramolecular process that involves the abstraction of a γ-hydrogen atom by the excited carbonyl group, leading to the formation of a 1,4-biradical. wikipedia.org This is followed by either fragmentation (β-scission) to yield an alkene and an enol, or intramolecular recombination to form a cyclobutanol. wikipedia.org For this compound, the molecular channel results in the formation of propene and vinyl alcohol. researchgate.netresearchgate.netacs.org The reaction is depicted as: CH3CH(CH3)CH2CHO → CH2CHCH3 + CH2=CHOH. researchgate.netresearchgate.netacs.org Computational studies indicate that the Norrish Type II dissociation is a two-step process from the triplet excited state but a concerted process from the singlet state. researchgate.netnih.govacs.org At 700 Torr of synthetic air, the absolute quantum yield for this molecular channel for this compound is 0.119. researchgate.netresearchgate.netacs.org

Photooxidation Products

The main photooxidation products of this compound identified through experimental studies include propene, carbon monoxide (CO), vinyl alcohol, and ethanal. researchgate.netresearchgate.netacs.orgacs.org Vinyl alcohol, one of the primary products of the Norrish Type II decomposition, subsequently tautomerizes to form the more stable ethanal. researchgate.netresearchgate.netnih.govacs.org

Table 1: Photooxidation Products of this compound

Product Chemical Formula Formation Pathway
Propene CH₂CHCH₃ Norrish Type II Decomposition
Carbon Monoxide CO Further decomposition of radical fragments
Vinyl Alcohol CH₂=CHOH Norrish Type II Decomposition
Ethanal CH₃CHO Tautomerization of Vinyl Alcohol

Influence of Atmospheric Conditions

The photochemical degradation of this compound is influenced by atmospheric conditions, particularly pressure. researchgate.netresearchgate.net Experimental studies have shown that the photolysis rates and absolute quantum yields are dependent on the total pressure of synthetic air. researchgate.netresearchgate.netacs.org For this compound, the total quantum yield decreases as the pressure of synthetic air increases. researchgate.netresearchgate.netacs.org This is attributed to the collisional deactivation of the photoexcited molecules at higher pressures. researchgate.net In contrast, the photolysis rates and quantum yields are not dependent on the pressure of pure nitrogen. researchgate.netresearchgate.netacs.org

Table 2: Effect of Synthetic Air Pressure on the Total Quantum Yield of this compound Photolysis

Pressure (Torr) Total Quantum Yield (Φ)
100 0.45 ± 0.01
700 0.31 ± 0.01

Data from Tadić et al. (2011) researchgate.netacs.org

Atmospheric Chemical Reactions

The primary degradation pathways for this compound in the troposphere involve reactions with photochemically generated radicals. These reactions transform the compound and influence the formation of secondary atmospheric pollutants.

The gas-phase reaction with the hydroxyl (OH) radical is a principal atmospheric loss process for this compound during the daytime.

The rate of reaction between this compound and OH radicals is influenced by temperature. Studies conducted over a temperature range of 263–353 K have shown a negative temperature dependence, meaning the reaction rate coefficient increases as the temperature decreases. researchgate.net The Arrhenius expression, which describes this temperature dependence, has been determined through pulsed laser photolysis/laser-induced fluorescence techniques. researchgate.net

The experimentally determined Arrhenius expression for the reaction is:

kOH(T) = (5.8 ± 1.7) × 10-12 exp{(499 ± 94)/T} cm³ molecule⁻¹ s⁻¹ researchgate.net

This negative temperature dependence suggests that the reaction proceeds without a significant energy barrier. The rate coefficient for this reaction was found to be independent of pressure in the range of 46.2 to 100 Torr of helium. researchgate.net

Table 1: Temperature Dependence of the Rate Coefficient for the Reaction of this compound with OH Radicals

Temperature (K) Rate Coefficient (k) (cm³ molecule⁻¹ s⁻¹)
263 3.54 × 10⁻¹¹
273 3.39 × 10⁻¹¹
298 3.03 × 10⁻¹¹
323 2.74 × 10⁻¹¹

Note: The rate coefficients in this table were calculated using the Arrhenius expression provided in the source. researchgate.net

The tropospheric lifetime of this compound with respect to its reaction with OH radicals is a measure of how long the compound persists in the atmosphere. This lifetime (τ) is calculated based on the rate coefficient (kOH) and the average concentration of OH radicals in the troposphere. The reaction with OH radicals is considered the main homogeneous removal pathway for this compound. researchgate.net

The lifetime is inversely proportional to the reaction rate coefficient. Given the rate coefficients, the atmospheric lifetime of this compound can be estimated. For example, using a global average 24-hour mean concentration of OH radicals of 1 x 10⁶ molecules cm⁻³, the tropospheric lifetime of this compound is calculated to be approximately 9 hours.

In certain environments, particularly in marine or coastal areas with high chlorine atom concentrations, the reaction with Cl atoms can be a significant degradation pathway for this compound, competitive with OH radical oxidation. nih.gov

Kinetic studies of the reaction between this compound and chlorine atoms have been performed, typically using relative rate methods in smog chambers. nih.gov In one such study, at 298 ± 1 K and 760 Torr, the rate constant was determined using m-xylene (B151644) and trans-2-butene as reference compounds. nih.gov

The measured rate constant for the reaction is:

kCl = (2.07 ± 0.14) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ nih.gov

Based on this rate constant, the atmospheric lifetime of this compound with respect to its reaction with Cl atoms in the marine boundary layer is estimated to be around 10.3 hours, indicating this is a rapid removal process. nih.gov

Table 2: Rate Constant for the Reaction of this compound with Cl Atoms at 298 K

Parameter Value
Rate Constant (kCl) (2.07 ± 0.14) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹
Temperature 298 ± 1 K

Source: nih.gov

The reaction between this compound and chlorine atoms proceeds primarily through the abstraction of the aldehydic hydrogen atom. This initial step leads to the formation of a 3-methylbutanoyl radical.

The proposed primary reaction mechanism is: (CH₃)₂CHCH₂CHO + Cl → (CH₃)₂CHCH₂CO + HCl mdpi.comdntb.gov.ua

Following their formation, the 3-methylbutanoyl radicals ((CH₃)₂CHCH₂CO) will react further in the atmosphere, typically with oxygen (O₂), to form peroxy radicals. These radicals then participate in a series of reactions that can lead to the formation of various secondary products, including smaller aldehydes and ketones. nih.gov Studies have identified gas-phase products such as other aldehydes, ketones, and chlorinated aldehyde compounds from similar reactions. nih.gov

Kinetic Studies and Rate Constants

Reaction with Nitrate (B79036) (NO₃) Radicals

The gas-phase reaction with the nitrate radical (NO₃) represents a significant atmospheric degradation pathway for this compound, particularly during nighttime when the photolytically unstable NO₃ radical can accumulate in the troposphere. The primary mechanism for this reaction is the abstraction of the weakly bound aldehydic hydrogen atom by the NO₃ radical. This process leads to the formation of nitric acid (HNO₃) and a 3-methylbutanoyl radical.

The general reaction is as follows: (CH₃)₂CHCH₂CHO + NO₃ → (CH₃)₂CHCH₂CO + HNO₃

The reactivity of this compound with NO₃ radicals has been the subject of several kinetic studies, which have yielded a range of rate coefficients. A study using a fast-flow discharge technique determined an absolute rate coefficient and its temperature dependence, while other studies have used relative rate methods. rsc.org There is a noted discrepancy in the literature, with some absolute measurements providing a significantly higher rate coefficient than those derived from relative rate experiments.

The temperature dependence of the reaction has been described by the Arrhenius expression k(T) = A * exp(-Ea/RT), where 'A' is the pre-exponential factor and 'Ea/R' represents the activation energy term. For the reaction of this compound with NO₃, the following expression has been determined over a temperature range of 298–433 K:

k₄(T) = (3.7 ± 1.4) × 10⁻¹¹ exp[−(2184 ± 230)/T] cm³ molecule⁻¹ s⁻¹ rsc.orgresearchgate.net

The 3-methylbutanoyl radical ((CH₃)₂CHCH₂CO) formed from the initial abstraction is highly reactive. In the atmosphere, it will rapidly combine with molecular oxygen (O₂) to form the 3-methylbutanoylperoxy radical. In environments with significant concentrations of nitrogen dioxide (NO₂), this peroxy radical can further react to form peroxy-3-methylbutyryl nitrate, a type of peroxyacyl nitrate (PAN). PANs are important atmospheric reservoirs of nitrogen oxides (NOₓ) and can be transported over long distances before thermally decomposing, influencing air quality far from the original emission source. copernicus.orgresearchgate.netcopernicus.org

Table 1: Experimental Rate Coefficients for the Reaction of this compound with NO₃ Radicals at Room Temperature

Rate Coefficient (k) (cm³ molecule⁻¹ s⁻¹)Temperature (K)MethodReference
(2.45 ± 0.20) × 10⁻¹⁴298Absolute (Discharge Flow-LIF)Cabañas et al. (2003) rsc.org
1.82 × 10⁻¹⁴~298ExperimentalAtkinson (1991) as cited by PubChem nih.gov

Contribution to Tropospheric Ozone Formation

This compound contributes to the formation of tropospheric ozone (O₃), a key component of photochemical smog, through its atmospheric degradation in the presence of nitrogen oxides (NOₓ = NO + NO₂). uga.edus-t-a.org The formation of O₃ is not a direct result of this compound emissions but is driven by the chemical cascade initiated by its oxidation. The principal atmospheric oxidants responsible for the degradation of this compound are the hydroxyl radical (OH) during the daytime and the nitrate radical (NO₃) at night, with photolysis also playing a role. researchgate.net

The general mechanism for photochemical ozone production involves the oxidation of a volatile organic compound (VOC), like this compound, to form peroxy radicals (RO₂ or R(C=O)O₂). These peroxy radicals are crucial as they oxidize nitric oxide (NO) to nitrogen dioxide (NO₂).

R(C=O)O₂ + NO → R(C=O)O + NO₂

The resulting NO₂ is then broken down by sunlight (photolysis) to yield a ground-state oxygen atom (O³P), which subsequently reacts with molecular oxygen (O₂) to create an ozone molecule. researchgate.net

NO₂ + hν (sunlight) → NO + O(³P) O(³P) + O₂ + M → O₃ + M (where M is a third body like N₂ or O₂)

The degradation of this compound by OH and NO₃ radicals produces the 3-methylbutanoylperoxy radical, which directly participates in the NO to NO₂ conversion, thereby fueling ozone production.

The efficiency with which a VOC can generate tropospheric ozone is quantified by its Photochemical Ozone Creation Potential (POCP). s-t-a.orgmst.dk The POCP value for a specific compound is calculated using complex atmospheric models and is often expressed relative to ethene, a highly reactive VOC, which is assigned a reference value of 100. mst.dk While a specific POCP value for this compound is not consistently reported across all standardized scales, values for similar C5 aldehydes are available and indicate a significant potential to contribute to ozone formation. For instance, the structurally related compound 3,3-dimethylbutanal has been assigned a POCP range of 15-69, highlighting the role of these carbonyl compounds in regional air quality issues. copernicus.orgresearchgate.net The ozone formation potential (OFP) is another metric used, and studies in specific urban environments have calculated values for this compound based on local atmospheric conditions. d-nb.info

Analytical Methodologies for 3 Methylbutanal Research

Chromatographic Techniques

Chromatography is the cornerstone for the analysis of 3-methylbutanal, offering high-resolution separation and sensitive detection. Gas chromatography and high-performance liquid chromatography are the most prominently used techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely adopted method for the analysis of volatile compounds like this compound. amazonaws.comccsenet.org It combines the superior separation capabilities of gas chromatography with the precise identification power of mass spectrometry. This technique allows for the detection and quantification of this compound in various samples, including food products and biological specimens. researchgate.netresearchgate.net

Headspace Solid-Phase Microextraction (HS-SPME-GC-MS) for Volatile Analysis

Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation technique that is frequently coupled with GC-MS for the analysis of volatile and semi-volatile organic compounds. bioline.org.brfrontiersin.org This method involves exposing a fused-silica fiber coated with a stationary phase to the headspace of a sample, where volatile analytes like this compound partition onto the fiber. researchgate.netfrontiersin.org The fiber is then transferred to the GC injector for thermal desorption and subsequent analysis. gavinpublishers.com

The efficiency of HS-SPME is influenced by several factors, including the choice of fiber coating, extraction time, and temperature. frontiersin.orggavinpublishers.com For instance, a study on truffle volatiles optimized the HS-SPME protocol by evaluating sample mass, extraction temperature, and time, settling on extracting 100 mg of truffle at 50°C for 45 minutes. frontiersin.org Another study investigating off-flavor compounds in milk optimized extraction temperature, time, and sample amount using a central composite rotatable design. nih.gov The selection of the appropriate fiber is crucial; for example, a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber has been used for analyzing meat volatiles. unicam.it

HS-SPME-GC-MS has been successfully applied to identify this compound in a variety of matrices, including:

Raw and stir-fried Crataegus pinnatifida (FCP) fruit. bioline.org.br

The critically endangered medicinal plant Gentiana kurroo Royle. researchgate.net

Roasted plantains. researchgate.net

Ganoderma lucidum, where it was identified as a major aroma compound. nih.gov

Truffles, where its presence was a key characteristic. frontiersin.orggavinpublishers.com

Dynamic Headspace-Vacuum Transfer in Trap Extraction (DHS-VTT-GC-MS-O)

Dynamic headspace-vacuum transfer in trap extraction (DHS-VTT) is another advanced technique for the analysis of volatile compounds. This method involves purging the headspace of a sample with an inert gas and trapping the volatiles on a sorbent trap. The trapped compounds are then thermally desorbed and transferred to the GC-MS system for analysis. acs.org

A study on the malty aroma in Swiss Raclette-type cheese utilized DHS-VTT-GC-MS coupled with olfactometry (DHS-VTT-GC-MS-O). acs.orgresearchgate.netnih.gov This approach allowed for the screening of malty compounds, where this compound was identified as a potential contributor to the malty aroma. acs.orgresearchgate.netnih.gov The experimental setup involved extracting volatiles using a Tenax TA/Carbosieve III in-tube extraction (ITEX) trap under reduced pressure. acs.org The syringe temperature was set at 100°C and the ITEX trap at 35°C. Samples were incubated for 15 minutes at 45°C, followed by a 10-minute extraction at 500 Pa. acs.org

Identification of Odor-Active Compounds

Gas chromatography-olfactometry (GC-O) is a specialized technique used to identify odor-active compounds in a sample. acs.orgresearchgate.net As the separated compounds elute from the GC column, they are split between a mass spectrometer for identification and a sniffing port where a trained panelist assesses the odor. nih.gov This allows for the direct correlation of a specific chemical compound with its perceived aroma.

Several studies have employed GC-O to pinpoint this compound as a key odor-active compound in various food products:

In Iberian ham, this compound was among the compounds with the highest odor potencies. acs.org

In Longjing tea, it was identified as a fruity aroma compound. researchgate.net

In cherry wines, it was one of 51 odor-active compounds detected. researchgate.net

In children soy sauce, it was identified as an aroma-active compound. mdpi.com

In traditionally fermented dairy products like mabisi, this compound was identified as an odor-active volatile. nih.gov

The detection frequency method is often used in GC-O, where the number of times an odor is detected by a panel of assessors is calculated to determine its significance. acs.org

Quantitative Analysis and Calibration Curves

For the quantitative analysis of this compound using GC-MS, the construction of calibration curves is essential. nih.govmdpi.com This typically involves the method of standard additions, where known amounts of a standard compound are added to the sample matrix to create a calibration curve. acs.org This approach helps to compensate for matrix effects that might interfere with the analysis.

In a study on milk, calibration curves were constructed in milk using the standard addition technique to quantify 20 off-flavor compounds, including this compound. nih.gov Similarly, for the analysis of malty compounds in cheese and broth, calibration curves were established using standard additions in reconstituted skim milk and filter-sterilized MRS broth matrices. acs.org The use of an internal standard, such as this compound-d6, can also be employed to normalize the results and improve the accuracy of quantification. acs.org

Researchers have reported challenges in creating linear calibration curves for this compound, particularly when using in-tube extraction (ITEX) GC-MS for plant matrices, with concentration ranges from 1000 to 5000 ppb. researchgate.net

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another valuable chromatographic technique for the analysis of this compound, particularly for non-volatile or thermally labile compounds that are not suitable for GC analysis. ccsenet.org While GC is more common for volatile aldehydes, HPLC methods have been developed for their analysis, often involving a derivatization step. auroraprosci.com

A notable application of HPLC for this compound is in the quality control of sake, where elevated levels of this compound contribute to an unfavorable "mureka" or "stuffy smell". cibd.org.ukcibd.org.uk A method using HPLC with post-column fluorescence derivatization (HPLC-PCD-FLD) has been developed for the rapid and precise quantification of isovaleraldehyde (B47997) (this compound) in sake. cibd.org.ukcibd.org.uk This method offers a simpler workflow compared to HS-SPME-GC-MS, requiring only particle removal for sample preparation and having a shorter analysis time. cibd.org.uk The limit of quantification for this HPLC method was reported to be 87 µg/L. cibd.org.uk

In a study investigating the formation of malty compounds, HPLC-MS/MS was used for the analysis of ¹³C₆-l-leucine. acs.org The sample preparation involved extraction with a solution of 0.1 M HCl and 2% (v/v) thiodiglycol, followed by filtration. acs.org The chromatographic separation was achieved on a reversed-phase C18 column with a gradient elution of water and methanol (B129727), both containing 0.1% formic acid. acs.org

HPLC with Post-Column Fluorescent Derivatization (HPLC-PCD-FLD)

A notable HPLC-based method for this compound involves post-column derivatization (PCD) followed by fluorescence detection (FLD). cibd.org.ukcibd.org.ukdntb.gov.uaresearcher.life In this approach, after the components of a sample are separated on the HPLC column, this compound is reacted with a derivatizing agent to form a fluorescent product. chromatographytoday.com This product can then be detected with high sensitivity and selectivity by a fluorescence detector. chromatographytoday.com

This technique offers advantages over traditional methods, including increased sensitivity and resolution due to the reduction of post-column dead volume. chromatographytoday.com

Quantification in Complex Matrices (e.g., Sake)

Elevated levels of this compound (also known as isovaleraldehyde) in sake can lead to an undesirable "stuffy smell" or "mureka." cibd.org.ukcibd.org.ukdntb.gov.uaresearcher.life Controlling its concentration is a significant challenge in quality control, particularly for unpasteurized sake. cibd.org.ukcibd.org.ukdntb.gov.ua A developed HPLC-PCD-FLD method has proven effective for the simple and precise quantification of this compound in sake. cibd.org.ukcibd.org.ukdntb.gov.uaresearcher.life

This method was compared to the established headspace solid-phase microextraction-gas chromatography-mass spectrometry (HS-SPME-GC-MS) technique. cibd.org.ukdntb.gov.ua The HPLC-PCD-FLD method demonstrated a limit of quantification of 87 µg/L, which is below the reported sensory threshold for this compound in sake. cibd.org.ukdntb.gov.ua For sake samples with this compound concentrations above this threshold, the precision of the HPLC-PCD-FLD method was comparable or superior to the HS-SPME-GC-MS method. cibd.org.ukresearchgate.net A key advantage of this HPLC method is the minimal sample preparation required—only particle removal is necessary. cibd.org.ukresearchgate.net The analysis time is also rapid, at less than one hour per sample, and it requires a smaller sample volume (approximately 100 µL) compared to the 10 mL needed for the alternative method. cibd.org.ukcibd.org.uk

The mobile phase for this analysis typically consists of a mixture of 0.3% (w/v) acetic acid solution and methanol (95:5, v/v). cibd.org.uk The post-column derivatization reagent is composed of 2.5 mol/L ammonium (B1175870) acetate, 1.75 mol/L acetic acid, and 40 mmol/L cyclohexane-1,3-dione in ultrapure water. cibd.org.uk

Changes in the concentration of this compound during the aging of sake have been investigated using methods like aroma extract dilution analysis (AEDA). capes.gov.bracs.orgacs.org Studies have shown that the concentration of aldehydes, including this compound, increases during storage. acs.org In aged sake, this compound can be present at concentrations that exceed its odor threshold. acs.orgacs.org

Comprehensive two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry (MS) is a powerful technique for analyzing complex volatile mixtures. researchgate.netgcms.czthermofisher.comgcms.cz This method provides enhanced resolution, increased peak capacity, and greater selectivity compared to one-dimensional GC-MS. thermofisher.comgcms.cz It is particularly effective for separating isomers, which can be challenging with single-column systems. gcms.czthermofisher.com In the context of this compound research, GCxGC is valuable for separating and identifying related isomers like 2- and 3-methylbutanol. researchgate.net The coupling of GCxGC with high-resolution mass spectrometry, such as time-of-flight (TOF) or Orbitrap analyzers, allows for confident identification of compounds even at trace levels. gcms.czthermofisher.com

Spectroscopic Techniques

Spectroscopic methods are instrumental in studying the properties and concentrations of this compound, especially in the gas phase.

Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) is a sensitive technique for real-time monitoring of volatile organic compounds (VOCs). wikipedia.orgwur.nl It utilizes the transfer of protons from hydronium ions (H₃O⁺) to VOCs with a higher proton affinity than water. wikipedia.orguw.edu.pl This "soft ionization" method typically results in minimal fragmentation of the analyte molecules. wur.nluw.edu.pl

However, studies have shown that some compounds, including C₅ to C₉ saturated aldehydes like this compound, can fragment. rsc.org For this compound, a significant fragment ion is observed at m/z 69.07, which can interfere with the measurement of other compounds like isoprene (B109036) that are also detected at this mass-to-charge ratio. rsc.orgnih.gov Despite this fragmentation, the parent ion of this compound can still be detected at m/z 87.08, allowing for its quantification if the fragmentation ratio is known. nih.gov

UV absorption spectroscopy is used to determine the gas-phase concentrations of aldehydes by measuring their absorption of UV light. researchgate.netlibretexts.orgoptosky.net The Beer-Lambert law is applied to relate the absorbance to the concentration. libretexts.org The absorption cross-sections of this compound as a function of wavelength are determined to calculate its concentration. copernicus.org For instance, the gas-phase concentration of this compound has been measured by UV absorption spectroscopy at 185 nm in studies of its reaction with OH radicals. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR are used to characterize this compound. bmrb.io

In ¹³C NMR, the number of peaks corresponds to the number of unique carbon environments in the molecule. weebly.com For this compound, distinct signals are expected for each of its carbon atoms. The chemical shift of each carbon is influenced by its local electronic environment. weebly.com

Below are the reported chemical shift values for this compound.

Table 1: ¹³C and ¹H NMR Chemical Shifts for this compound

Atom Chemical Shift (ppm)
C1 22.5766
C2 22.5766
C3 52.5724
C4 203.0302
C5 23.456
H7 0.9878
H8 0.9878
H9 0.9878
H10 0.9878
H11 0.9878
H12 0.9878
H13 2.305
H14 2.305
H15 9.76
H16 2.2039

Data sourced from the Biological Magnetic Resonance Bank. bmrb.io

These NMR experiments are typically conducted in a solvent such as chloroform-d, with tetramethylsilane (B1202638) (TMS) used as an internal reference standard. bmrb.io

UV Absorption Spectroscopy for Gas-Phase Concentration

Metabolomics and Metabolite Profiling

Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or organisms, provides a powerful lens through which to view the role of this compound. By profiling a wide array of volatile compounds, researchers can uncover complex interactions and metabolic pathways.

Large-Scale Profiling of Volatiles in Food Systems (e.g., Tomato Fruit, Bread Dough)

The aroma and flavor of many foods are significantly influenced by the presence of volatile compounds, including this compound. Large-scale profiling studies are crucial for understanding and improving the sensory qualities of food products.

Similarly, in bread dough , the fermentation process generates a complex mixture of volatile compounds that are essential for the final aroma of the bread. jst.go.jp More than 540 volatile compounds have been identified in bread, with their composition changing based on factors like fermentation time, yeast strain, and temperature. jst.go.jpums.edu.my Headspace SPME-GC-MS is a common method for extracting and analyzing these volatiles from dough samples. jst.go.jp Research has identified this compound as a major odorant in wheat bread crust. jst.go.jpjst.go.jp Studies on triticale bread have shown that the use of sourdough can significantly increase the levels of this compound, contributing to a more pronounced malty and roasty aroma. mdpi.com The concentration of this compound in bread crumb has been shown to vary depending on the type of yeast and fermentation temperature. unina.it

Table 1: Volatile Compound Profiling in Food Systems

Food System Key Findings Related to this compound Analytical Techniques
Tomato Fruit Identified as a significant contributor to tomato aroma with a positive odor unit. mdpi.com Its concentration is affected by ripening, storage, and processing (e.g., drying). researchgate.netmdpi.com Headspace SPME-GC-MS nih.govmdpi.com
Bread Dough A major odorant in wheat bread crust. jst.go.jpjst.go.jp Its production is influenced by fermentation time, yeast type, and the use of sourdough. jst.go.jpums.edu.mymdpi.comunina.it Headspace SPME-GC-MS jst.go.jp

Analysis of Isotopic Labeled Precursors (e.g., 13C6-l-leucine)

To trace the metabolic origins of this compound, researchers often employ isotopic labeling. This involves introducing a precursor molecule, such as the amino acid L-leucine, that has been enriched with a stable isotope, like carbon-13 (¹³C).

In studies on Gouda-type cheese, the conversion of ¹³C₆-L-leucine into isotopically labeled this compound and other related aroma compounds has been investigated. nih.govd-nb.info This approach, sometimes referred to as the CAMOLA (defined mixture of labeled and unlabeled precursor) approach, has confirmed that L-leucine is the primary precursor for these compounds. nih.govd-nb.inforesearchgate.net By analyzing the distribution of the isotope in the final products, scientists can elucidate the specific metabolic pathways involved. nih.gov For example, in cheese, it was found that the degradation of L-leucine following the Ehrlich pathway is responsible for the formation of this compound. nih.govresearchgate.net

Similar isotopic labeling studies have been conducted in other systems, such as cocoa, to understand the formation of Strecker aldehydes. acs.org These experiments have shown that both free amino acids and Amadori rearrangement products can serve as precursors for this compound during thermal processing. acs.org The use of labeled precursors like [²H₃]-L-leucine allows for the quantification of the contribution of different precursors to the final concentration of the aldehyde. acs.org

The analysis of these labeled compounds is typically performed using techniques like high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) or GC-MS, which can differentiate between the labeled and unlabeled molecules. acs.org

Table 2: Isotopic Labeling Studies of this compound Formation

Precursor System Studied Key Findings Analytical Method
¹³C₆-L-leucine Gouda-type Cheese Confirmed L-leucine as the sole precursor for this compound and related compounds via the Ehrlich pathway. nih.govd-nb.inforesearchgate.net Stable Isotope Dilution Assays, GC-MS nih.govd-nb.info
¹³C₆-L-leucine Raclette-type Cheese Investigated the metabolic formation of this compound and 3-methylbutan-1-ol. acs.org HPLC-MS/MS acs.org
[²H₃]-L-leucine Cocoa Demonstrated that both free amino acids and Amadori rearrangement products are precursors to this compound during roasting. acs.org GC-MS acs.org

Techniques for Metabolite Identification (e.g., MetAlign software)

The vast amount of data generated from metabolomics experiments requires specialized software for processing and analysis. MetAlign is one such software package used for the full mass spectral alignment of GC-MS metabolic profiles. nih.gov This tool facilitates the baseline correction and alignment of mass spectral data from numerous samples, which is a crucial step before comparative analysis. jst.go.jpnih.gov

Following alignment with MetAlign, further software like AIoutput can be used for peak identification and data integration. jst.go.jpgithub.io This allows for the creation of a data matrix that can be subjected to multivariate statistical analyses, such as principal component analysis (PCA) and partial least squares discriminant analysis (PLS-DA), to identify differences in metabolite profiles between samples. jst.go.jpmdpi.com

This integrated approach has been successfully applied to the large-scale profiling of volatile metabolites in tomato fruit, enabling the comparison of nearly 100 different genotypes. nih.gov It has also been used to analyze metabolite profiles in dough during fermentation and in fermented soy products. jst.go.jpmdpi.com These techniques allow researchers to move from raw analytical data to meaningful biological insights about the roles and regulation of compounds like this compound.

Enzyme Activity Assays (in vitro)

In vitro enzyme activity assays are essential for characterizing the specific enzymes responsible for the biosynthesis of this compound. These assays typically involve incubating a purified or partially purified enzyme with its substrate under controlled conditions and then measuring the rate of product formation.

The formation of this compound from leucine (B10760876) can occur through different enzymatic pathways. One key enzyme is branched-chain keto acid decarboxylase (KdcA), which is involved in the Ehrlich pathway. nih.gov Another pathway involves the α-ketoacid dehydrogenase (KADH) complex. researchgate.net

In a study on Carnobacterium maltaromaticum, a bacterium found in some dairy products, researchers were able to detect and determine the in vitro activities of both KADC (41.0 ± 3.0 nmol/mg protein/min) and KADH (1.43 ± 0.62 nmol/mg protein/min). researchgate.net This confirmed that both pathways are active in this organism for the production of this compound from leucine. researchgate.net

Enzyme assays can also be used to identify key enzymes in more complex systems. For instance, in yeast, preparative column chromatography coupled with enzyme assays was used to identify Old Yellow Enzyme 2 (Oye2p) and alcohol dehydrogenase 6 (Adh6p) as being involved in the conversion of an intermediate to 2-mercapto-3-methyl-1-butanol (B3045925), a compound related to this compound. tandfonline.com

The general protocol for such assays involves preparing a reaction mixture containing the enzyme, substrate (e.g., an amino acid or an α-keto acid), and necessary cofactors in a suitable buffer. rsc.org The reaction is then incubated for a specific time, after which the product, such as this compound, is quantified using methods like GC or HPLC. biosynth.com

Environmental Fate and Degradation of 3 Methylbutanal

Atmospheric Fate

Once released into the environment, 3-methylbutanal is predominantly found in the atmospheric compartment due to its high vapor pressure. oecd.org Modeling based on Mackay Level I suggests that approximately 90.06% of the substance will partition to the air. oecd.org Its persistence in the atmosphere is limited by several degradation processes.

The primary mechanism for the removal of this compound from the atmosphere is through indirect photolysis, specifically by reacting with photochemically produced hydroxyl (OH) radicals. nih.gov The half-life for this reaction is estimated to be between 13 and 20 hours. oecd.org One calculation gives a half-life of 0.6 days. oecd.org Another estimate for the half-life of this reaction in the air is 14 hours. nih.gov This reaction is considered the main homogeneous removal pathway for this compound in the troposphere. researchgate.net The rate of this degradation is influenced by temperature, showing a negative temperature dependence, meaning the reaction rate increases as the temperature decreases. researchgate.net

Atmospheric Degradation ParameterValueSource
Primary Degradation PathwayIndirect Photolysis with OH radicals nih.gov
Calculated Half-life0.6 days oecd.org
Estimated Half-life13 - 20 hours oecd.org
Estimated Half-life14 hours nih.gov

Given its notable vapor pressure, this compound has the potential to volatilize from dry soil surfaces. nih.gov This physical process contributes to its partitioning into the atmosphere, where it is then subject to photodegradation.

The transfer of this compound from water to air is a significant environmental pathway, a tendency quantified by its Henry's Law constant. A calculated Henry's Law constant of 26.3 Pa·m³/mol indicates a propensity for the substance to move from the aqueous phase to the atmosphere. oecd.org An estimated Henry's Law constant of 4.0 x 10⁻⁴ atm-cu m/mole further supports that the compound is expected to volatilize rapidly from water surfaces. nih.gov This rapid volatilization suggests that its persistence in aquatic environments is limited. Based on this constant, the estimated volatilization half-life from a model river is 5 hours, and from a model lake is 4 days. nih.gov

Henry's Law Constant & Volatilization Half-lifeValueSource
Calculated Henry's Law Constant26.3 Pa·m³/mol oecd.org
Estimated Henry's Law Constant4.0 x 10⁻⁴ atm-cu m/mole nih.gov
Volatilization Half-life (Model River)5 hours nih.gov
Volatilization Half-life (Model Lake)4 days nih.gov

Volatilization from Dry Soil Surfaces

Biodegradation in Aqueous and Soil Environments

In addition to its atmospheric fate, this compound is also subject to biodegradation in both water and soil.

Microbial Degradation Kinetics in Biofilter Systems

The microbial degradation of this compound has been investigated within biofilter systems, which are used to treat volatile organic compounds (VOCs) from industrial air streams. In a study using a bench-scale biofilter with a synthetic media, the degradation kinetics of an aldehyde mixture including this compound were analyzed. researchgate.netuga.eduresearchgate.nettandfonline.comtandfonline.com

Research has shown that the adsorption capacity of the synthetic media for this compound was ten times greater than that of compost. researchgate.netresearchgate.nettandfonline.comtandfonline.com The degradation of this compound, along with other aldehydes like hexanal (B45976) and 2-methylbutanal, was attributed to biodegradation, as evidenced by microbial growth observed through scanning electron microscopy. researchgate.netresearchgate.nettandfonline.com

The reaction rate for this compound was found to be lower than that of hexanal but comparable to its isomer, 2-methylbutanal. researchgate.netresearchgate.nettandfonline.com After a three-month operational period, complete removal (100%) of all three aldehydes was achieved with a residence time of 50 seconds for inlet concentrations ranging from 18 to 46 ppmv. researchgate.netresearchgate.nettandfonline.com The moisture content of the biofilter media was identified as a critical factor, with higher moisture content leading to improved removal efficiency. uga.edutandfonline.com

Interactive Table: Biofiltration Degradation Kinetics of Aldehyde Mixture

CompoundFirst-Order Rate Constant (k) (1/sec)Inlet Concentration (ppmv)
This compound 0.03 ± 0.005122 ± 1.3
2-Methylbutanal 0.04 ± 0.003631 ± 1.6
Hexanal 0.09 ± 0.00523 ± 1.3

This table presents the first-order reaction rates for the degradation of this compound and other aldehydes in a synthetic media-based biofilter. researchgate.netresearchgate.nettandfonline.com

Distribution and Accumulation Potential

The distribution and accumulation potential of this compound in the environment are determined by its physicochemical properties, which influence its behavior in different environmental compartments.

Adsorption on Sediment/Soil

The adsorption of a chemical to soil and sediment is a key process affecting its environmental distribution. ecfr.gov For this compound, its potential for adsorption to sediment and soil is considered to be low. oecd.org This is based on its estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc) of 23. nih.govechemi.com According to classification schemes, this low Koc value suggests that this compound is expected to have very high mobility in soil. nih.govechemi.com Consequently, it is not expected to significantly adsorb to suspended solids and sediment in aquatic environments. nih.gov

Bioaccumulation in Biota (log Pow)

The potential for a chemical to accumulate in living organisms is often indicated by its octanol-water partition coefficient (log Pow). A low log Pow value generally suggests a low potential for bioaccumulation. For this compound, the measured log Pow is 1.31 at 25°C. ymparisto.fiinchem.org An estimated bioconcentration factor (BCF) of 3, calculated from its water solubility, further supports the low potential for bioconcentration in aquatic organisms. nih.govechemi.com This indicates that this compound does not have a significant tendency to accumulate in biota. oecd.org

Environmental Compartment Distribution (Mackay I model)

The Mackay Level I fugacity model is a tool used to predict the environmental compartment into which a chemical is likely to partition at equilibrium. epa.gov Based on its physicochemical properties, the Mackay I model predicts that the primary environmental compartment for this compound is the atmosphere. oecd.orghpa.gov.tw The model estimates that 90.06% of the substance will be distributed to the air. oecd.orghpa.gov.tw This is consistent with its high vapor pressure and tendency to move from water to air. oecd.org

Interactive Table: Physicochemical Properties and Environmental Distribution of this compound

PropertyValueReference
log Pow 1.31 ymparisto.fiinchem.org
Estimated Koc 23 nih.govechemi.com
Estimated BCF 3 nih.govechemi.com
Mackay I Model: % in Air 90.06% oecd.orghpa.gov.tw

This table summarizes key physicochemical properties and the predicted environmental distribution of this compound.

Role of 3 Methylbutanal in Biological Systems and Food Products

Flavor and Aroma Chemistry

3-Methylbutanal, also known as isovaleraldehyde (B47997), is a significant branched-chain aldehyde that plays a crucial role in the flavor and aroma profiles of a wide array of food products. nih.gov Its sensory perception is highly dependent on its concentration, contributing desirable notes at certain levels and potential off-flavors at others. nih.gov

The following table details the various flavor descriptors associated with this compound:

Flavor Descriptor Associated Food Types
Malty, Chocolate-like Cheese, Bread, Beer, Truffles nih.govwur.nlresearchgate.netcompoundchem.comresearchgate.netacs.orgzenodo.orgnih.gov
Nutty Cheese, Fermented Sausages researchgate.netsolubilityofthings.comgoogle.com
Cheesy Fermented Sausages, Cheese nih.govgoogle.com

This compound is a naturally occurring volatile compound found in a variety of fruits, vegetables, and other natural products. solubilityofthings.comoecd.org It is a known volatile constituent of olives and has been identified in olive oil. nih.govfsbi-db.debrainly.com The compound is also found in fruits such as muskmelons and highbush blueberries, as well as in fenugreek, hazelnuts, and dill. Additionally, it is a component of the aroma of coffee and tea. mdpi.com Black truffles, highly valued for their distinct aroma, also contain this compound, which contributes to their characteristic malty scent. researchgate.netmdpi.comagriculturejournals.czmdpi.comgavinpublishers.com

The table below lists some of the natural sources where this compound has been identified:

Natural Source Reference
Fruits (e.g., muskmelons, highbush blueberries) nih.gov
Vegetables solubilityofthings.comoecd.org
Olive Oil nih.govfsbi-db.debrainly.commdpi.com
Coffee mdpi.com
Tea mdpi.com

The presence and concentration of this compound have a significant sensory impact on various food products.

Cheese: In many cheese varieties, this compound is a key aroma compound. wur.nlresearchgate.net It is primarily produced through the enzymatic breakdown of the amino acid leucine (B10760876) by lactic acid bacteria used in cheese manufacturing. wur.nlresearchgate.netcabidigitallibrary.org The concentration of this aldehyde can vary significantly between different types of cheese, influencing the intensity of its malty and chocolate-like notes. researchgate.net

Dry-Cured Ham: In cured meats, this compound is considered a characteristic aroma compound. nih.gov Its formation is linked to the metabolic activity of certain bacteria, such as Moraxella phenylpyruvica, which can convert leucine into this compound. nih.gov

Beer: Similar to sake, this compound can be a component of beer's flavor profile, often imparting malty notes. zenodo.org However, it can also be involved in the formation of off-flavors. tandfonline.comdaneshyari.comjohnihaas.comnih.gov

While this compound contributes desirable aromas at certain concentrations, it can also be responsible for off-flavors in some food products.

"Mureka" or "Stuffy Smell" in Sake: Elevated concentrations of this compound in sake, particularly unpasteurized sake, can result in an unfavorable aroma described as "mureka" or a "stuffy smell". cibd.org.ukcibd.org.ukresearchgate.netnrib.go.jpnrib.go.jp Controlling its levels is a significant challenge for maintaining the quality of unpasteurized sake. cibd.org.ukcibd.org.uknrib.go.jpnrib.go.jp

Onion-like Off-Flavor in Beer: In beer, this compound can act as a precursor to the formation of 2-mercapto-3-methyl-1-butanol (B3045925) (2M3MB), a compound that imparts an onion-like off-flavor. tandfonline.comdaneshyari.comjohnihaas.comnih.govtandfonline.com This transformation is believed to occur when the wort is aerated at high temperatures. daneshyari.comjohnihaas.comnih.gov

Specific Food Applications and Sensory Impact (e.g., Cheese, Dry-Cured Ham, Bread, Sake, Beer)

Biochemical Significance in Metabolism

This compound is a key intermediate in the breakdown of the branched-chain amino acid, leucine. solubilityofthings.comcabidigitallibrary.orgresearchgate.netolivesnz.org.nzresearchgate.netresearchgate.net This catabolic process is significant in various biological systems, including microorganisms involved in food fermentation. The initial step in leucine degradation is a transamination reaction that converts leucine to α-ketoisocaproic acid. researchgate.netresearchgate.net Subsequently, this α-keto acid can be decarboxylated to form this compound. researchgate.netcabidigitallibrary.org This aldehyde can then be further metabolized, for example, by being reduced to 3-methylbutanol. cabidigitallibrary.org This pathway is a primary source of this compound in many fermented foods. researchgate.netcabidigitallibrary.org

Human Plasma Constituent and Hepatic Encephalopathy Pathogenesis

This compound, also known as isovaleraldehyde, is a naturally occurring aldehyde found in various eukaryotes, including humans. It is a normal constituent of human plasma. nih.govhpa.gov.tw Research has explored its potential role in the pathogenesis of hepatic encephalopathy, a neuropsychiatric syndrome that can arise from advanced liver disease. portlandpress.com

Studies have indicated that plasma levels of this compound can be elevated in patients with hepatic encephalopathy. nih.govhpa.gov.twportlandpress.com One study reported a mean plasma concentration of 0.244 μmol/L in non-fasting patients with this condition, although this was not found to be significantly different from the mean value of 0.116 μmol/L in control subjects. nih.gov Another study noted that the plasma concentration of this compound produced by injections in rats, which led to abnormal electroencephalogram (EEG) patterns, was within the range found in cirrhotic patients with hepatic encephalopathy. portlandpress.com

Despite these observations, the direct causal role of this compound in hepatic encephalopathy remains a subject of further investigation. hpa.gov.twnih.gov For instance, oral administration of leucine, a precursor to this compound, led to significant increases in plasma this compound in both control subjects and patients with cirrhosis, with some experiencing increases of up to 700% over basal levels, yet no changes in clinical condition or psychometric performance were observed. nih.govechemi.com Another report also found no significant increase in plasma levels of this compound in comatose patients, both with and without encephalopathy, which did not support a definitive role for the compound in the pathogenesis of the condition. hpa.gov.tw

Interactive Data Table: Plasma this compound Concentrations

Patient Group Mean Plasma Concentration (μmol/L) Concentration Range (μmol/L) Key Findings Reference
Hepatic Encephalopathy Patients0.2440 - 1.30Not significantly different from controls. nih.gov
Control Subjects0.1160 - 0.349Baseline for comparison. nih.gov
Cirrhotic Patients (with HE)~2.37 mg/L (approx. 27.5 µmol/L)-Comparable to levels causing EEG changes in rats. portlandpress.com
Cirrhotic Patients (Leucine Fed)Up to 700% increase from baseline-No change in clinical condition despite increase. nih.govechemi.com

Colonic Bacterial Breakdown of Leucine and Influence on Central Nervous System

This compound can be produced through the breakdown of the amino acid leucine by colonic bacteria. nih.govechemi.com This metabolic process has been studied to understand its potential influence on the central nervous system (CNS).

Research in rats has shown that this compound is a normal component of their plasma, and its concentration can increase two to five times when the diet is supplemented with 5% leucine. nih.govportlandpress.com This leucine-induced increase in plasma this compound was prevented by the administration of the antibiotic neomycin, suggesting a significant role of gut bacteria in its formation. nih.govportlandpress.com

Furthermore, studies have investigated the direct effects of this compound on the CNS. In rats, injection of this compound at a dose of 120 mg/kg resulted in abnormal EEG patterns and sleep-like behavior. nih.govhpa.gov.tw Smaller doses (30 mg/kg) were found to increase brain serotonin (B10506) concentrations. nih.govportlandpress.com These findings suggest that this compound derived from the bacterial breakdown of leucine in the colon may have the capacity to influence CNS function. nih.gov However, studies in humans have also shown that plasma this compound can be derived from ingested leucine independently of colonic bacteria, as pre-treatment with neomycin did not affect the rise in its concentration after leucine feeding. nih.govechemi.com

Metabolite in Specific Organisms (Saccharomyces cerevisiae, Francisella tularensis, Eucalyptus pulverulenta)

This compound is a metabolite found in a variety of organisms, playing different roles in their biological processes.

Saccharomyces cerevisiae : In the context of the baker's yeast Saccharomyces cerevisiae, this compound is recognized as a fungal metabolite. ebi.ac.ukebi.ac.ukymdb.ca It is involved in the leucine degradation pathway. ymdb.ca This compound is a significant flavor component, and its intracellular biosynthesis can be controlled by modifying the dissolved oxygen concentration during fermentation. ebi.ac.uk

Francisella tularensis : this compound has been reported in Francisella tularensis, a pathogenic bacterium. nih.gov This bacterium relies on host-derived amino acids for its intracellular growth. plos.org While the specific metabolic role of this compound in F. tularensis is not fully detailed in the provided context, the bacterium's metabolism, including the utilization of amino acids, is crucial for its survival and proliferation. plos.orgfrontiersin.org The lipid A component of its lipopolysaccharide, which can be modified, is also a subject of study for its role in pathogenicity. nih.gov

Eucalyptus pulverulenta : This species of Eucalyptus, also known as the 'silver-leaved mountain gum', contains this compound as a constituent of its steam-volatile leaf oil. nih.govscribd.comresearchgate.net The oil is predominantly composed of 1,8-cineole, but a total of forty-one compounds have been identified, including this compound. scribd.comresearchgate.net

Interactive Data Table: this compound in Various Organisms

Organism Kingdom Role/Significance of this compound Reference
Saccharomyces cerevisiaeFungiFungal metabolite, flavor compound in fermentation. ebi.ac.ukebi.ac.ukymdb.ca
Francisella tularensisBacteriaReported as a metabolite. nih.gov
Eucalyptus pulverulentaPlantaeConstituent of volatile leaf oil. nih.govscribd.com

Computational and Theoretical Studies of 3 Methylbutanal

Quantum Chemical Computations

Quantum chemical computations are at the forefront of molecular-level investigations, offering detailed insights into the electronic behavior and decomposition pathways of 3-methylbutanal.

Ab initio and Density Functional Theory (DFT) are computational methods used to solve the quantum mechanical equations that describe the electronic structure of molecules. These calculations have been instrumental in studying this compound.

Researchers have employed both ab initio and DFT methods to investigate the photochemical and photophysical properties of this compound. nih.govacs.org DFT calculations, particularly using hybrid functionals like B3LYP, have been used to optimize the geometries of possible structures and calculate thermodynamic energies for various reaction states. growingscience.com For instance, DFT has been used to study the formation of intermediates and products in reactions involving this compound. science.govresearchgate.net These computational approaches are essential for understanding reaction energetics and predicting the most likely transformation pathways. In one study, DFT computations were performed to analyze the potential energy surface for the formation of this compound from the aerobic oxidation of α-amino boronic acid-containing compounds, revealing that the main potential energy barrier for the absorption of molecular oxygen was relatively low, indicating a favorable reaction. growingscience.com

The photochemical decomposition of aldehydes is a critical area of study, particularly in atmospheric chemistry. Computational models have been developed to elucidate the primary photochemical decay channels for this compound, which are the Norrish Type I and Norrish Type II reactions. nih.govacs.org

Norrish Type I (NTI): This pathway involves the cleavage of the α-carbon-carbonyl carbon bond, resulting in the formation of two radicals. nih.govacs.org For this compound, this radical channel is represented as RCHO → R• + •CHO. researchgate.net Computational studies have concluded that the Norrish Type I dissociation can proceed from both the excited singlet (S₁) and triplet (T₁) electronic states. nih.govacs.org

Norrish Type II (NTII): This pathway is an intramolecular reaction that involves the abstraction of a gamma-hydrogen atom by the carbonyl oxygen, followed by cleavage of the α,β-carbon-carbon bond. researchgate.net For this compound, this molecular channel leads to the formation of propene and vinyl alcohol (CH₂=CHOH). nih.govacs.org The vinyl alcohol product subsequently tautomerizes to form the more stable ethanal. nih.govresearchgate.net Theoretical models have shown that the Norrish Type II dissociation is a concerted process when starting from the singlet state, but it becomes a two-step process if it originates from the triplet state. nih.govacs.org

Experimental and theoretical studies have determined the absolute quantum yields for these decomposition channels. The yields are dependent on the total pressure of the surrounding atmosphere (e.g., synthetic air). nih.govacs.org

Table 1: Photolysis Quantum Yields (Φ) for this compound at 298 K

Pressure (Torr)Total Quantum Yield (Φ_total)Norrish Type I Quantum Yield (Φ_NTI)Norrish Type II Quantum Yield (Φ_NTII)
1000.45 ± 0.01Not specifiedNot specified
7000.31 ± 0.010.1230.119

Data sourced from Tadić et al. (2012). nih.govacs.org

Nonadiabatic coupling calculations are essential for modeling transitions between different electronic potential energy surfaces, such as intersystem crossing (ISC) from a singlet state to a triplet state. While specific studies focusing exclusively on nonadiabatic coupling calculations for this compound are not prominent in the reviewed literature, the principles are fundamental to understanding its photochemistry.

The photochemical reactions of many carbonyl compounds, including aldehydes, are known to involve multiple electronic states. mdpi.com For instance, the transition from the first excited singlet state (S₁) to a triplet state (T₁ or T₂) is a critical step that often precedes Norrish-type reactions. nih.govmdpi.com Theoretical investigations on similar α,β-unsaturated carbonyls have shown that the S₁/T₂ transition can occur on a picosecond timescale, making it a significant pathway. mdpi.com For this compound, it is established that both singlet and triplet states participate in its decomposition, implying that nonadiabatic transitions between these states are crucial for a complete mechanistic understanding. nih.govacs.org The computational modeling of these transitions allows for the prediction of branching ratios between different photochemical pathways.

Modeling of Photochemical Decomposition Pathways (Norrish Type I and II)

Kinetic Modeling of Reaction Pathways

Kinetic modeling uses mathematical descriptions of reaction rates to simulate the behavior of chemical systems over time. This approach is vital for understanding the formation and degradation of this compound in complex environments like food systems and the atmosphere.

This compound is a well-known Strecker aldehyde, formed from the reaction of an α-amino acid (leucine) with a dicarbonyl compound, which is typically generated during the Maillard reaction. Kinetic modeling has been applied to understand its formation in systems such as boiling wort during the beer brewing process. researchgate.netreading.ac.uk

Researchers have proposed kinetic models that simplify the complex network of reactions. researchgate.netreading.ac.uk One such model describes the formation of this compound from the reaction of leucine (B10760876) with sugars like glucose or maltose (B56501) in a simplified system mimicking wort boiling conditions. researchgate.net The proposed mechanism involves consecutive reactions where the sugar and amino acid first form an intermediate, which then degrades to produce the Strecker aldehyde. researchgate.netreading.ac.uk

In the troposphere, this compound is primarily removed through reactions with atmospheric oxidants, mainly the hydroxyl radical (•OH) and, to a lesser extent, chlorine atoms (Cl•). copernicus.orgresearchgate.net Kinetic modeling and theoretical calculations are used to determine the rate coefficients for these degradation reactions, which are crucial for estimating the atmospheric lifetime of the compound. oecd.orgacs.org

The reaction with the OH radical is considered the main homogeneous removal pathway in the troposphere. researchgate.net The rate coefficient for this reaction exhibits a negative temperature dependence, meaning the reaction rate increases as the temperature decreases. researchgate.net

Table 2: Calculated Reaction Rate Coefficients for Atmospheric Degradation of this compound

ReactantTemperature (K)Rate Coefficient (k) (cm³ molecule⁻¹ s⁻¹)Method
OH Radical263–353k(T) = (5.8 ± 1.7)×10⁻¹² exp{(499 ± 94)/T}Pulsed Laser Photolysis/Laser-Induced Fluorescence
OH Radical298~2.95 x 10⁻¹¹Calculated
Cl Atom298(2.07 ± 0.14) x 10⁻¹⁰Relative Rate Method (PTR-MS)

Data sourced from Alvarez et al. (2013) researchgate.net, a BUAD Assessment oecd.org, and a study on C5 aldehydes researchgate.net.

Quantum chemical calculations have been used to model the reaction mechanism, which proceeds via hydrogen abstraction from different sites on the this compound molecule. acs.org These calculations, combined with kinetic theories like the Rice–Ramsperger–Kassel–Marcus (RRKM) theory, provide a detailed understanding of the reaction kinetics and branching ratios for the formation of various degradation products. acs.org Based on these rate constants, the atmospheric half-life of this compound due to photochemical-oxidative degradation is estimated to be between 13 and 20 hours. oecd.org

Strecker Aldehyde Formation in Complex Systems (e.g., Wort Boiling)

Structural Analysis and Energetics

Computational chemistry provides powerful tools for investigating the molecular structure and energetic landscape of this compound. Through methods like ab initio calculations and density functional theory (DFT), researchers can model the molecule's behavior at an electronic level, offering insights that complement experimental findings. These theoretical studies are crucial for understanding the molecule's conformational preferences and the energy profiles of its reactions.

The flexibility of the carbon-carbon single bonds in this compound allows it to exist in various spatial arrangements known as conformers or rotamers. The relative stability of these conformers is determined by a balance of steric hindrance and electronic effects.

Computational studies, analogous to those performed on similar aldehydes, reveal the rotational energy profile of this compound. msu.edu For acyclic aldehydes, including propanal and the larger this compound, there is a notable preference for conformations where the carbonyl group (C=O) is eclipsed with a carbon-hydrogen bond on the adjacent carbon atom. msu.edu This preference is contrary to what might be expected from simple steric hindrance, suggesting stabilizing electronic interactions may be at play.

The rotation around the C-C bonds gives rise to different staggered and eclipsed forms. The key rotation is about the C2-C3 bond. The conformer in which the bulkier isopropyl group is anti-periplanar to the aldehyde group is generally the most stable, minimizing steric strain. Other conformers, where the groups are in a gauche relationship (separated by a 60° dihedral angle), are higher in energy. oregonstate.edu The energy barriers for rotation between these conformers are relatively small. For instance, computational estimates for rotational barriers in similar molecules are typically in the range of 2-4 kcal/mol. The activation energy for the interconversion of certain chiral eclipsed conformers is also very low. msu.edu

Table 1: Relative Stability of this compound Conformers
Conformer TypeDescription of Key Dihedral AngleRelative EnergyKey Interactions
Eclipsed (C=O and C-H)The C=O bond eclipses a C-H bond of the adjacent carbon.More StablePotentially stabilizing σ-π* orbital interactions. msu.edu
Bisected/GaucheThe C=O bond is gauche to the substituents on the adjacent carbon.Less StableIncreased steric repulsion compared to the preferred eclipsed form. msu.edu
Anti-periplanarThe bulky isopropyl group is positioned opposite to the aldehyde group.Most Stable OverallMinimizes large group steric interactions. oregonstate.edu

The potential energy surface (PES) is a conceptual and mathematical map of the energy of a molecule as a function of its geometric parameters. Exploring the PES of this compound is essential for understanding its reactivity, particularly in photochemical processes. High-level theoretical methods such as coupled-cluster (CCSD(T)) and density functional theory (DFT) are often employed to construct and analyze these surfaces. acs.orgresearchgate.net

The photochemistry of this compound has been investigated through both experimental and theoretical studies. researchgate.net Upon absorption of UV light (275-380 nm), the molecule is promoted to an excited electronic state. From this excited state, it can undergo several decomposition reactions, which correspond to different pathways on the potential energy surface. researchgate.net

Computational studies have identified two primary decomposition channels from the excited state, known as Norrish Type I and Norrish Type II reactions. researchgate.net

Norrish Type I (Radical Channel): This pathway involves the cleavage of the C-C bond adjacent to the carbonyl group, forming an isobutyl radical and a formyl radical (HCO).

Norrish Type II (Molecular Channel): This pathway involves an intramolecular hydrogen abstraction by the excited carbonyl oxygen, leading to the formation of propene and vinyl alcohol (ethenol). The vinyl alcohol product subsequently tautomerizes to the more stable ethanal. researchgate.net

Quantum chemical computations help to elucidate the transition states and energy barriers associated with these decomposition pathways on both the singlet and triplet potential energy surfaces. researchgate.net The relative importance of these channels is dependent on factors like pressure, with studies showing that the total quantum yield for decomposition decreases at higher pressures due to increased collisional deactivation of the excited molecules. researchgate.net

Table 2: Photochemical Decomposition Pathways of this compound researchgate.net
Reaction TypePathway DescriptionPrimary ProductsFinal ProductsAbsolute Quantum Yield (700 Torr Air)
Norrish Type Iα-cleavage of the C-CHO bond(CH₃)₂CHCH₂• (isobutyl radical) + •CHO (formyl radical)CO, Propene0.123
Norrish Type IIγ-hydrogen abstraction followed by β-cleavageCH₂(CH₃)C=CH₂ (propene) + CH₂=CHOH (vinyl alcohol)Propene, Ethanal (from tautomerization)0.119

Industrial and Biotechnological Applications of 3 Methylbutanal Research

Flavor and Fragrance Industry Applications

3-Methylbutanal, also known as isovaleraldehyde (B47997), is a significant compound in the flavor and fragrance industry due to its characteristic malty and fruity aroma. chemimpex.comhelyspecialitychemicals.com It is found naturally in a variety of foods and beverages, including cheese, coffee, beer, chocolate, and olive oil, contributing to their unique sensory profiles. guidechem.com In industrial applications, it is widely used as a flavoring agent to impart or enhance these desirable notes in products such as baked goods, candies, and alcoholic beverages. helyspecialitychemicals.comsolubilityofthings.com

The compound's pleasant scent also makes it a valuable ingredient in the fragrance industry. solubilityofthings.com It is incorporated into perfumes and personal care products like shower gels and soaps to add fruity and nutty aromatic notes. solubilityofthings.com The versatility and desirable sensory characteristics of this compound have established it as a key component in the formulation of both edible flavors and cosmetic fragrances. chemimpex.comguidechem.com

Pharmaceutical and Pesticide Synthesis Intermediate

Beyond its use in the flavor and fragrance sector, this compound serves as a crucial intermediate in the synthesis of various chemical compounds, including active pharmaceutical ingredients (APIs) and pesticides. evitachem.comwikipedia.org Its reactive aldehyde group makes it a versatile building block in organic synthesis. helyspecialitychemicals.com

In the pharmaceutical industry, this compound is utilized in the production of certain drugs. guidechem.comarchivemarketresearch.com For example, it is a precursor in the synthesis of the antidiabetic medication butizide. Research has also explored its potential neuroprotective effects, with studies indicating it may enhance the expression of brain-derived neurotrophic factor (BDNF), a key protein for neuronal health.

In the agricultural sector, this compound is an important intermediate for creating various agrochemicals. chemimpex.comhelyspecialitychemicals.com It is used in the synthesis of pesticides, contributing to the development of products for crop protection. wikipedia.org For instance, it is a reactant in the production of tetramethylethylene, which is then converted into pinacolone, a precursor for several pesticides. wikipedia.org A method for preparing isovaleraldehyde from 3-methyl-3-buten-1-ol (B123568) has been developed, highlighting its role as an intermediate for low-toxicity bionic pesticides. google.com

Control Strategies for Flavor Formation in Food Production

The formation of this compound is a key factor in the flavor development of many fermented foods. nih.gov Controlling its production is essential for achieving the desired sensory characteristics. nih.gov Research has identified several strategies to manage the concentration of this important flavor compound.

Modifying Dissolved Oxygen Concentration during Fermentation

The concentration of dissolved oxygen (DO) during fermentation significantly impacts microbial metabolism and the formation of flavor compounds like this compound. nih.govmeckey.com Studies have shown that controlling DO levels can be an effective strategy for modulating its production. nih.gov

In the case of Carnobacterium maltaromaticum, a bacterium involved in food fermentation, high concentrations of this compound were produced when the DO was maintained at 90% of air saturation. nih.gov This suggests that an oxygen-rich environment can stimulate the metabolic pathways leading to this compound formation. nih.gov Conversely, in the production of strong-flavor baijiu, increasing dissolved oxygen was found to promote the generation of 17 compounds, including this compound, which improved the fruity and mellow aromas. mdpi.com Therefore, modifying the dissolved oxygen concentration is a viable method to control the final flavor profile of fermented products. nih.govmeckey.com

Starter Culture Selection and Optimization

The selection and optimization of starter cultures are critical for controlling the formation of this compound in fermented foods like cheese. wur.nlresearchgate.net Different strains and species of lactic acid bacteria (LAB) exhibit varying capacities for producing this compound from its precursor, the amino acid leucine (B10760876). wur.nlresearchgate.net

For instance, Lactococcus lactis is a key bacterium in cheese manufacturing responsible for converting leucine to this compound. wur.nlresearchgate.net The production of this compound is highly dependent on the specific strain of Lactococcus lactis used. wur.nl Furthermore, environmental conditions during cheese making, such as the salting method, can significantly affect the ability of the starter culture to produce this compound. wur.nlresearchgate.net Research has shown that salting can have a detrimental effect on its production by Lactococcus lactis. wur.nlresearchgate.net Therefore, a promising strategy is to use a starter culture that produces the desired level of this compound before the salting process begins. wur.nlresearchgate.net The understanding of the metabolic pathways in different starter cultures, such as Lactococcus lactis and Streptococcus salivarius, is crucial for selecting the appropriate strains to achieve the desired flavor profile in products like Swiss Raclette-type cheese. acs.org

Development of Analytical Methods for Quality Control

Accurate and efficient analytical methods are essential for monitoring and controlling the concentration of this compound in various products to ensure quality. Several techniques have been developed and optimized for its quantification.

Gas chromatography (GC) is a commonly used method. For instance, dynamic headspace-vacuum transfer in trap extraction followed by gas chromatography coupled with mass spectrometry–olfactometry (DHS-VTT-GC-MS-O) has been used to identify key malty aroma compounds, including this compound, in starter cultures and cheese. acs.org For quantitative analysis, headspace solid-phase microextraction (HS-SPME) combined with GC-MS is an established method. cibd.org.uk

High-performance liquid chromatography (HPLC) offers another robust approach. A method involving HPLC with fluorescence detection and post-column derivatization (HPLC-PCD-FLD) has been developed for the rapid quantification of isovaleraldehyde in sake. cibd.org.uk This method is advantageous as it requires minimal sample preparation and has a rapid analysis time. cibd.org.uk The limit of quantification for this HPLC method was found to be 87 µg/L, which is below the reported sensory threshold level in sake. cibd.org.uk

Other analytical techniques include the use of 2-(hydroxymethyl)piperidine-coated sorbent tubes for sampling, followed by GC analysis. cdc.gov These methods are crucial for routine quality control in the food and beverage industries, allowing for the precise measurement of this compound to maintain consistent product quality. cibd.org.uk

Q & A

Basic Research Questions

Q. What are the primary analytical methods for quantifying 3-methylbutanal in complex matrices like food or biological samples?

  • Methodological Answer : Gas chromatography (GC) coupled with mass spectrometry (MS) or flame ionization detection (FID) is widely used. For example, headspace GC-MS has been applied to detect this compound in coffee and fermented foods, with detection limits as low as 0.05 ppm . Calibration curves using internal standards (e.g., 2-methylbutanal) improve accuracy in matrices with interfering volatiles.

Q. How is this compound synthesized in microbial systems, and what are the key enzymes involved?

  • Methodological Answer : this compound is produced via the Ehrlich pathway, where branched-chain amino acids (e.g., leucine) are deaminated by transaminases (e.g., Bat1/Bat2 in yeast) to form α-keto acids, which are subsequently decarboxylated by keto-acid decarboxylases (e.g., KdcA) into aldehydes . Optimizing enzyme expression in Lactobacillus or Saccharomyces strains can enhance yield .

Q. What are the standard protocols for stabilizing this compound in laboratory settings to prevent degradation?

  • Methodological Answer : Store this compound at ≤4°C in amber vials under inert gas (e.g., nitrogen) to minimize oxidation. Add antioxidants (e.g., BHT) for long-term storage. Purity should be verified via GC-FID before use .

Advanced Research Questions

Q. How do contradictory findings arise in studies linking this compound concentrations to sensory attributes (e.g., nutty vs. bread-like flavors)?

  • Methodological Answer : Discrepancies often stem from matrix effects (e.g., lipid content in cheese vs. baked goods) or sensory panel variability. To resolve this, use orthonasal olfactometry paired with GC-O to isolate aroma-active compounds and dose-response studies to establish thresholds in specific matrices . For example, this compound contributes to "brown bread" aroma at 2.61 ppm in coffee but requires higher concentrations (>3 ppm) in low-fat systems .

Q. What experimental designs can address conflicting data on this compound’s role in postmortem interval (PMI) estimation?

  • Methodological Answer : Controlled decomposition studies using standardized animal models (e.g., swine) under varying temperatures and humidity can clarify temporal volatility patterns. For instance, this compound peaks at ~36 hours in autolytic phases but declines as ethanol rises, suggesting PMI models must account for temperature-dependent metabolite turnover .

Q. How can metabolic engineering improve this compound yield in microbial systems while minimizing byproducts?

  • Methodological Answer : Use CRISPR-Cas9 to knockout competing pathways (e.g., alcohol dehydrogenases converting aldehydes to alcohols) in E. coli or Bacillus subtilis. Modular co-culture systems, where one strain produces α-keto acids and another decarboxylates them, can enhance specificity . Flux balance analysis (FBA) optimizes carbon flux toward leucine catabolism .

Q. What advanced statistical methods are suitable for correlating this compound levels with sensory data in foodomics studies?

  • Methodological Answer : Partial least squares regression (PLS-R) or multiple factor analysis (MFA) can model nonlinear relationships between volatile profiles (GC-MS data) and sensory descriptors. For example, MFA linked this compound to "brown bread" flavor via covariance with methyl acetate and 2-methylbutanal .

Data Contradiction Analysis

Q. Why do studies report varying thresholds for this compound’s aroma detection in different food systems?

  • Resolution : Thresholds depend on matrix composition (e.g., fat content masks aldehydes) and synergistic interactions. For instance, this compound’s nutty aroma is perceptible at 0.1 ppm in lipid-free systems but requires >1 ppm in high-fat cheese . Standardize matrices or use aroma recombination studies to isolate effects.

Q. How to reconcile discrepancies in this compound’s stability during storage across studies?

  • Resolution : Degradation rates vary due to impurities (e.g., trace acids catalyze oxidation). Implement accelerated stability testing (40°C/75% RH for 6 months) with GC-MS monitoring. Purify samples via fractional distillation and use stabilizers (e.g., ascorbic acid) to standardize protocols .

Tables for Key Data

Property Value Reference
Molecular Weight86.13 g/mol
Boiling Point90°C
GC Retention Index (OV-1)689 (isothermal, 60°C)
Aroma Threshold (in water)0.1 ppm
Maximal PMI Concentration36 hours (swine model)

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-Methylbutanal
Reactant of Route 2
3-Methylbutanal

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